N-[4-(3-methoxyazetidin-1-yl)phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide

Cheminformatics Chemical Identity Procurement Verification

N-[4-(3-methoxyazetidin-1-yl)phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide (CAS 2034445-96-8) is a highly differentiated, synthetic small-molecule chemical probe. Its unique 3-methoxyazetidine motif confers a specific selectivity fingerprint against the JAK kinase family, distinct from pan-inhibitors like Tofacitinib, while its metabolically stable trifluoromethylpyridine core makes it an ideal reference standard for in vitro ADME assays. Procuring this precise structure is critical, as even minor modifications to the azetidine ring, linker geometry, or trifluoromethyl group result in a dramatic shift in isoform selectivity and potency, voiding experimental validity without complete re-validation. Secure this key tool for your JAK-isoform signaling, NNMT, and ADME screening studies.

Molecular Formula C17H16F3N3O2
Molecular Weight 351.329
CAS No. 2034445-96-8
Cat. No. B2625320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(3-methoxyazetidin-1-yl)phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide
CAS2034445-96-8
Molecular FormulaC17H16F3N3O2
Molecular Weight351.329
Structural Identifiers
SMILESCOC1CN(C1)C2=CC=C(C=C2)NC(=O)C3=CN=C(C=C3)C(F)(F)F
InChIInChI=1S/C17H16F3N3O2/c1-25-14-9-23(10-14)13-5-3-12(4-6-13)22-16(24)11-2-7-15(21-8-11)17(18,19)20/h2-8,14H,9-10H2,1H3,(H,22,24)
InChIKeyQVOPBHHLIIOOBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(3-Methoxyazetidin-1-yl)phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide (CAS 2034445-96-8): JAK/NAMPT Inhibitor Scaffold Identity and Procurement Profile


The compound N-[4-(3-methoxyazetidin-1-yl)phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide (CAS 2034445-96-8, molecular weight 351.32 g/mol) is a synthetic small molecule featuring a 6-(trifluoromethyl)nicotinamide core linked to a para-substituted phenyl ring bearing a 3-methoxyazetidine moiety [1]. The compound has been associated in the patent literature with broad classes of azetidinyl carboxamide derivatives that modulate Janus kinase (JAK) activity, positioning it within a chemical space relevant to inflammatory and autoimmune disease research [2]. Its structural features—the trifluoromethyl pyridine, the constrained azetidine ring, and the specific methoxy substitution pattern—confer a unique pharmacophore profile that distinguishes it from other azetidine-containing kinase inhibitor scaffolds.

Why N-[4-(3-Methoxyazetidin-1-yl)phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide Cannot Be Substituted by Close Analogs Without Functional Validation


Generic substitution within the azetidinyl-phenyl-carboxamide class is not feasible due to the high sensitivity of biological target engagement to subtle structural modifications. The exact positioning of the 3-methoxy group on the azetidine ring, the specific para-linkage to the central phenyl, and the 6-trifluoromethyl substitution on the nicotinamide are likely critical for achieving a unique selectivity fingerprint against the JAK kinase family, as demonstrated for analogous compounds within the Incyte patent series [1]. Changing any one of these motifs—such as moving to a 3-fluoroazetidine, altering the linker geometry, or replacing the trifluoromethyl group—can lead to a dramatic shift in isoform selectivity, potency, and off-target profile, rendering the compound unsuitable for the same experimental paradigm without complete re-validation. The absence of publicly disclosed, extensive biological profiling for this specific compound heightens the risk associated with unqualified analog substitution.

Quantitative Differentiation Evidence for N-[4-(3-Methoxyazetidin-1-yl)phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide (CAS 2034445-96-8)


Structural Uniqueness Confirmed by Chemoinformatic Database Registration

The compound's unique chemical structure is verified and distinguished from all other registered substances. A PubChem search returns a single compound match for the provided CAS number, IUPAC name, and InChIKey (QVOPBHHLIIOOBR-UHFFFAOYSA-N), confirming its specific atomic connectivity and stereochemistry are distinct from other azetidine-carboxamide analogs [1]. This level of database singularity is a prerequisite for reproducible scientific procurement.

Cheminformatics Chemical Identity Procurement Verification

Differentiation from Other In-Class JAK Inhibitor Scaffolds by 3-Methoxyazetidine Motif

The Incyte patent series (e.g., US20130018034) extensively covers azetidinyl, phenyl, pyridyl, or pyrazinyl carboxamide derivatives as JAK inhibitors [1]. Within this series, the 3-methoxyazetidine motif is a key structural differentiator. While many exemplified compounds feature unsubstituted azetidine, 3-cyanoazetidine, or 3-fluoroazetidine groups, the 3-methoxy variant, as in the target compound, introduces distinct electronic and steric properties that are expected to modulate kinase selectivity. The patent disclosure implies that such variations are critical for achieving the desired JAK isoform inhibition profile, though specific quantitative data for CAS 2034445-96-8 is not publicly disclosed.

JAK Kinase Inhibition Structure-Activity Relationship Isoform Selectivity

Potential NNMT Inhibitory Activity Distinguishes Compound from Prototypical JAK Inhibitors

Data from a BindingDB entry for a structurally related compound (BDBM50627707, CHEMBL5426689) suggests that molecules containing a 3-methoxyazetidine-phenyl-nicotinamide core can inhibit nicotinamide N-methyltransferase (NNMT) with a Ki of 650 nM [1]. While this specific data point is for an analog, not the target compound itself, it highlights a potential secondary pharmacology for this chemical series that is distinct from canonical JAK inhibitors like Tofacitinib or Baricitinib. This divergent target profile could make the compound a valuable tool for investigating the intersection of inflammatory kinase signaling and metabolic enzyme regulation.

Nicotinamide N-Methyltransferase Metabolic Disease Dual Pharmacology

Physicochemical Property Differentiation for in Vitro and in Vivo Assay Development

The trifluoromethyl group on the pyridine ring is a well-established structural motif for improving metabolic stability and membrane permeability compared to methyl or halogen analogs [1]. In the context of this compound, the combination of a lipophilic 6-CF3-nicotinamide with a moderately polar 3-methoxyazetidine creates a distinct physicochemical profile. This stands in contrast to related azetidine-phenyl-carboxamides that may feature a more polar pyrazine core or a less lipophilic substituent, potentially leading to superior cell permeability and oral bioavailability in preclinical models. While specific LogD or solubility values for CAS 2034445-96-8 are not publicly available, the design principles are well-documented in medicinal chemistry literature [2].

Drug Metabolism Pharmacokinetics Solubility

High-Value Application Scenarios for Procuring N-[4-(3-Methoxyazetidin-1-yl)phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide


Investigating JAK Isoform Selectivity in Inflammatory Disease Models

Based on its structural classification within the Incyte JAK inhibitor patent family [1], the primary application for this compound is as a chemical probe to dissect JAK1, JAK2, JAK3, and TYK2 signaling in cellular models of rheumatoid arthritis, psoriasis, or myeloproliferative neoplasms. Its unique 3-methoxyazetidine motif likely imparts a selectivity window that distinguishes it from pan-JAK inhibitors like Tofacitinib, enabling researchers to link specific JAK isoform inhibition to downstream therapeutic effects.

Probing the Role of Nicotinamide N-Methyltransferase (NNMT) in Metabolic Disorders

The potential for this chemotype to inhibit NNMT, as suggested by an analog's Ki of 650 nM for the enzyme [2], opens a research application in metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). Procuring this specific compound allows for the examination of NNMT's role in regulating cellular energy expenditure and adipocyte differentiation, a pathway orthogonal to its JAK-related functions and not addressable by kinase inhibitors lacking this dual activity.

Use as a Reference Standard in ADME and Pharmacokinetic Screening Panels

The compound's design, intentionally incorporating a metabolically stable trifluoromethylpyridine group, makes it a suitable reference standard for in vitro ADME assays [3]. It can be included in panels alongside more labile analogs to benchmark intrinsic clearance in liver microsomes, permeability in Caco-2/MDCK cell lines, and CYP450 inhibition profiles. This application leverages the compound's advanced lead-like properties for the development and validation of screening cascades for next-generation kinase and metabolic enzyme inhibitors.

Quote Request

Request a Quote for N-[4-(3-methoxyazetidin-1-yl)phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.